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Compound of Interest

Compound Name: 5-Methoxy-2-nitroaniline

Cat. No.: B042563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the hydrogen bonding characteristics of 5-Methoxy-
2-nitroaniline. Leveraging data from analogous compounds and spectroscopic principles, this

document outlines the expected nature of intramolecular and intermolecular interactions,

presents predicted quantitative data, and details the experimental protocols necessary for

empirical validation.

Introduction: The Significance of Hydrogen Bonding
in Drug Design
Hydrogen bonds play a pivotal role in molecular recognition, influencing the conformation,

solubility, and permeability of pharmacologically active molecules. In the context of drug

development, understanding and predicting hydrogen bonding patterns is crucial for optimizing

ligand-receptor interactions and improving the pharmacokinetic profile of drug candidates. 5-
Methoxy-2-nitroaniline, a substituted nitroaromatic compound, presents a key structural motif

—an ortho-nitroaniline group—that facilitates the formation of a strong intramolecular hydrogen

bond. This interaction significantly impacts the molecule's planarity, polarity, and potential for

intermolecular interactions.

Predicted Hydrogen Bonding in 5-Methoxy-2-
nitroaniline
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Direct crystallographic data for 5-Methoxy-2-nitroaniline is not extensively available in the

public domain. However, a robust predictive model can be constructed based on the well-

characterized crystal structure of its close analogue, 5-Methyl-2-nitroaniline. The electronic and

steric similarities between the methoxy and methyl groups at the 5-position suggest that their

influence on the intramolecular hydrogen bond between the 2-nitro group and the 1-amino

group will be comparable.

Intramolecular Hydrogen Bonding
The primary hydrogen bond in 5-Methoxy-2-nitroaniline is expected to be an intramolecular

N-H···O bond, forming a stable six-membered ring. This interaction involves one of the

hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This type

of hydrogen bond is a common and well-documented motif in 2-nitroanilines.[1][2] The

formation of this bond significantly restricts the rotational freedom of the amino and nitro

groups, contributing to the overall planarity of the molecule.

Below is a diagram illustrating the predicted intramolecular hydrogen bond.

Caption: Predicted intramolecular N-H···O hydrogen bond in 5-Methoxy-2-nitroaniline.

Intermolecular Hydrogen Bonding
While the intramolecular hydrogen bond is dominant, intermolecular N-H···O hydrogen bonds

may also occur, linking molecules into tapes or sheets in the solid state.[1][2] The second

hydrogen atom of the amino group and the other oxygen atom of the nitro group are available

to participate in these weaker, intermolecular interactions. The presence and geometry of these

bonds will dictate the crystal packing arrangement.

Quantitative Analysis of Hydrogen Bonding
Parameters
The following table summarizes the predicted quantitative data for the hydrogen bonds in 5-
Methoxy-2-nitroaniline, based on the experimental data from the crystal structure of 5-Methyl-

2-nitroaniline.[1][2]
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Parameter Intramolecular Bond Intermolecular Bond Source

Type N-H···O N-H···O
Prediction based on

Analogue

Donor-Acceptor

Distance (D···A)
~2.6 - 2.7 Å ~3.0 - 3.2 Å 5-Methyl-2-nitroaniline

Hydrogen-Acceptor

Distance (H···A)
~2.0 - 2.2 Å ~2.2 - 2.4 Å 5-Methyl-2-nitroaniline

Donor-Hydrogen-

Acceptor Angle (D-

H···A)

~130 - 140° ~150 - 170° 5-Methyl-2-nitroaniline

IR N-H Symmetric

Stretch (ν)
~3400 cm⁻¹ - o-Nitroaniline Study[3]

IR N-H Asymmetric

Stretch (ν)
~3525 cm⁻¹ - o-Nitroaniline Study[3]

Experimental Protocols for Characterization
The empirical validation of the predicted hydrogen bonding requires a combination of

crystallographic and spectroscopic techniques.

Synthesis and Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction analysis.

Synthesis: 5-Methoxy-2-nitroaniline can be synthesized by the nitration of 3-methoxyaniline.

[4]

Dissolve 3-methoxyaniline in a mixture of acetic acid and acetic anhydride.

Cool the solution to 5°C and add 60% nitric acid dropwise with stirring.

Allow the solution to warm to room temperature, then pour it into ice water and neutralize

with sodium hydroxide to precipitate the acetylated intermediate.
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Hydrolyze the intermediate by refluxing with 4N hydrochloric acid.

Alkalize the reaction mixture and extract the product with ethyl acetate.

Purify the crude product by silica gel chromatography.

Crystallization:

Prepare a saturated solution of purified 5-Methoxy-2-nitroaniline in a suitable solvent such

as ethanol or methanol.

Allow the solvent to evaporate slowly at room temperature in a loosely covered container to

promote the growth of single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional molecular

structure and quantifying hydrogen bond geometries.

Methodology:

Crystal Mounting: Select a suitable single crystal (0.1-0.3 mm) and mount it on a goniometer

head.

Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα or Cu Kα) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to

minimize thermal vibrations.

Structure Solution and Refinement: Process the collected diffraction data to determine the

unit cell parameters and space group. Solve the crystal structure using direct methods or

Patterson methods, and refine the atomic positions and displacement parameters to obtain

the final structure. Hydrogen atom positions can be located from the difference Fourier map

and refined.

Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and

torsion angles, with a specific focus on the D-H···A distances and angles of the intra- and

intermolecular hydrogen bonds.
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Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly sensitive to the

vibrational modes of functional groups involved in hydrogen bonding.

Acquire the FTIR spectrum of 5-Methoxy-2-nitroaniline in a non-polar solvent (e.g., carbon

tetrachloride) and in the solid state (KBr pellet).

Identify the N-H stretching frequencies. The presence of a strong intramolecular hydrogen

bond is indicated by a splitting of the N-H stretching bands and a shift to lower wavenumbers

compared to an unbonded amino group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy can

provide evidence for hydrogen bonding through the chemical shift of the N-H protons.

Record the ¹H NMR spectrum in a non-polar solvent (e.g., CDCl₃) and a hydrogen-bond-

accepting solvent (e.g., DMSO-d₆).

The N-H proton signal is typically downfield shifted in the presence of hydrogen bonding. The

magnitude of the shift upon changing solvents can provide insight into the strength of the

interaction.

Logical Workflow for Hydrogen Bond
Characterization
The following diagram outlines the logical workflow for the comprehensive characterization of

hydrogen bonding in 5-Methoxy-2-nitroaniline.
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Experimental Workflow for Hydrogen Bond Characterization

Synthesis & Purification

Structural & Spectroscopic Analysis

Data Analysis & Interpretation

Synthesis of 5-Methoxy-2-nitroaniline

Chromatographic Purification

Single Crystal Growth FTIR Spectroscopy NMR Spectroscopy

Single-Crystal X-ray Diffraction

Determine Bond Lengths & Angles Analyze Spectroscopic Shifts

Confirm H-Bonding & Quantify Geometry

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and characterization of 5-Methoxy-2-nitroaniline.

Conclusion
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The structural framework of 5-Methoxy-2-nitroaniline strongly supports the presence of a

dominant intramolecular N-H···O hydrogen bond, a feature that is critical to its physicochemical

properties. While direct experimental data remains to be published, analysis of the closely

related compound 5-Methyl-2-nitroaniline provides a reliable predictive model for the geometric

and energetic parameters of this interaction. The experimental protocols detailed in this guide

provide a clear pathway for the empirical validation of these predictions, offering a

comprehensive approach for researchers in medicinal chemistry and materials science to fully

characterize this and similar molecular systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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